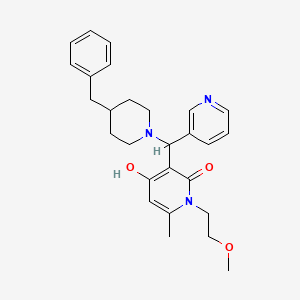

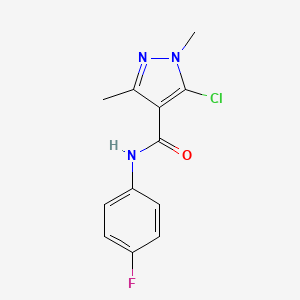

1-acetyl-N-((6-cyclopropylpyridin-3-yl)methyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-acetyl-N-((6-cyclopropylpyridin-3-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocyclic amine . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine and its derivatives are known to participate in a variety of reactions, including hydrogenation and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine is a colorless liquid with an objectionable odor, typical of amines .Aplicaciones Científicas De Investigación

HIV-1 Inhibition

One of the prominent applications of this compound is in the development of HIV-1 inhibitors. For instance, a derivative identified as TAK-220 showed potent inhibition of CCR5-using HIV-1 clinical isolates. It demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, alongside good metabolic stability and pharmacokinetic profile in monkeys, marking it as a clinical candidate for further development (Imamura et al., 2006).

Antimicrobial and Analgesic Activities

The compound's derivatives have been tested for antimicrobial and analgesic activities. The study involved the synthesis of compounds through the reaction of unsubstituted acetoacetamide with aromatic aldehydes, which resulted in derivatives exhibiting these biological activities (Nosova et al., 2020).

CGRP Receptor Inhibition

Another application includes the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The compound, through a stereoselective and economical synthesis, was demonstrated to inhibit the CGRP receptor, potentially offering therapeutic benefits in conditions mediated by CGRP (Cann et al., 2012).

Crystal Structure Analysis

The compound and its derivatives have also been involved in crystal structure and Hirshfeld surface analysis to understand molecular interactions and structural novelty. This analytical approach aids in the design of compounds with desired biological activities (Naghiyev et al., 2020).

Anti-acetylcholinesterase Activity

Piperidine derivatives of the compound have been synthesized and evaluated for anti-acetylcholinesterase (AChE) activity. This activity is crucial for developing treatments for diseases such as Alzheimer's, where AChE inhibitors can help increase acetylcholine levels in the brain (Sugimoto et al., 1990).

Soluble Epoxide Hydrolase Inhibition

Derivatives of the compound have been discovered as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids to biologically active epoxides. These inhibitors have shown potential in disease models by affecting serum biomarkers related to the enzyme's activity (Thalji et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-12(21)20-8-6-15(7-9-20)17(22)19-11-13-2-5-16(18-10-13)14-3-4-14/h2,5,10,14-15H,3-4,6-9,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGHMFAHRRCCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2813905.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2813906.png)

![1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine](/img/structure/B2813908.png)

![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine](/img/structure/B2813912.png)

![1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea](/img/structure/B2813919.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2813921.png)

![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B2813925.png)

![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813926.png)